molecular formula C20H25NO4S B4038429 isopropyl 4,5-dimethyl-2-[(2-phenoxybutanoyl)amino]-3-thiophenecarboxylate

isopropyl 4,5-dimethyl-2-[(2-phenoxybutanoyl)amino]-3-thiophenecarboxylate

Cat. No.: B4038429
M. Wt: 375.5 g/mol
InChI Key: TYURMSZTMLWGTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 4,5-dimethyl-2-[(2-phenoxybutanoyl)amino]-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C20H25NO4S and its molecular weight is 375.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.15042945 g/mol and the complexity rating of the compound is 478. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Allosteric Modifiers of Hemoglobin

Research into allosteric modifiers of hemoglobin has identified compounds structurally related to isopropyl 4,5-dimethyl-2-[(2-phenoxybutanoyl)amino]-3-thiophenecarboxylate. These compounds demonstrate significant ability to decrease the oxygen affinity of human hemoglobin A, suggesting potential applications in clinical or biological areas requiring reversal of depleted oxygen supply, such as ischemia, stroke, and tumor radiotherapy. The study presents structure-activity relationships for a series of compounds, highlighting two particularly active compounds that exhibit greater activity than other known allosteric effectors in similar assays (Randad, Mahran, Mehanna, & Abraham, 1991).

Functionalization of Thiophene Derivatives

Another study explores the synthesis and selective esterification of 3,4-ethylenedioxythiophene derivatives. The research demonstrates a method for functionalizing thiophene derivatives, which could have implications for the synthesis of materials with specific electronic properties. This work contributes to the broader understanding of thiophene chemistry and its potential applications in materials science (Zhang, Wu, Wang, Zuo, & Shen, 2014).

Polyphenol Isoprenylation in Aqueous Solutions

Isoprenylation of polyphenols in aqueous acid solutions is another area of interest. This process yields phenolic 2,2-dimethylchromans through condensation reactions, providing chemical support for biogenetic theories of C-isopentenylation of phenols. This synthesis pathway may have implications for understanding natural product synthesis and developing new synthetic strategies for polyphenolic compounds (Molyneux & Jurd, 1970).

Electrochemical Applications

The development of novel electrochemical sensors using carbon paste electrodes modified with carbon nanotubes and derivatives of the chemical demonstrates potential applications in detecting various substances. This research highlights the electrode's enhanced performance in detecting isoproterenol, acetaminophen, and N-acetylcysteine, showcasing the compound's role in advancing electrochemical sensor technology (Beitollahi, Mohadesi, Mohammadi, & Akbari, 2012).

Properties

IUPAC Name

propan-2-yl 4,5-dimethyl-2-(2-phenoxybutanoylamino)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4S/c1-6-16(25-15-10-8-7-9-11-15)18(22)21-19-17(13(4)14(5)26-19)20(23)24-12(2)3/h7-12,16H,6H2,1-5H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYURMSZTMLWGTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C(=C(S1)C)C)C(=O)OC(C)C)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.